5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-10-14(15(17)21(2)20-10)16(23)19-9-13(22)18-8-11-4-6-12(24-3)7-5-11/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASIUQQUNZOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=C(C=C2)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known by its CAS number 956961-80-1, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.8 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives often exhibit significant anti-inflammatory effects. In a study involving various pyrazole derivatives, compounds similar to 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus, showing promising results against these pathogens . The presence of the methoxybenzyl group may enhance its interaction with bacterial membranes, contributing to its efficacy.
3. Anticancer Potential
There is emerging evidence that pyrazole derivatives can exhibit anticancer activity. In vitro studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells, mediated by the modulation of various signaling pathways.
The biological activity of 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:
- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines, thereby reducing inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been observed with related pyrazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole compounds:
- Anti-inflammatory Studies : A study reported that certain pyrazole derivatives inhibited TNF-α and IL-6 production by up to 85% at specific concentrations .
- Antimicrobial Testing : Testing against E. coli and S. aureus revealed that modifications in the structure significantly influenced antimicrobial effectiveness .
- Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₆H₁₉ClN₄O₂
- Molecular Weight : 342.8 g/mol
- Key Functional Groups: 5-Chloro-1,3-dimethylpyrazole (electron-withdrawing Cl and methyl groups enhance stability).
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrazole-4-carboxamides, where substituent variations significantly influence properties. Below is a comparative analysis with key analogues:
Regulatory and Environmental Considerations
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions to form the 1,3-dimethylpyrazole backbone. Chlorination at the 5-position is achieved using POCl₃ or NCS (N-chlorosuccinimide) .
Carboxamide Functionalization : The 4-carboxamide group is introduced via coupling reactions (e.g., HATU/DIPEA-mediated amidation) with 2-[(4-methoxybenzyl)amino]-2-oxoethylamine.
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirm intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min for ≥98% purity .
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.3 ppm for CH₃ at pyrazole-C3, δ 3.8 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₇H₂₁ClN₄O₃ ([M+H]⁺): 365.1384 .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?
Methodological Answer:
Assay Standardization :
- Use uniform cell lines (e.g., HEK293T for kinase profiling) and control compounds (e.g., staurosporine).
- Validate ATP concentration (e.g., 10 µM for competitive inhibition assays).
Data Normalization : Apply Z-score analysis to account for inter-lab variability in IC₅₀ values .
Structural Confirmation : Re-evaluate compound integrity post-assay via LC-MS to rule out degradation .
Q. What strategies optimize the solubility of this compound for in vitro pharmacological studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in pH 7.4 PBS buffer (for zwitterionic stabilization of the carboxamide group) .
- Sonication : Apply 20 kHz ultrasonic pulses for 10 min to disrupt aggregates.
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
Core Modifications :
- Replace the 4-methoxybenzyl group with halogenated analogs (e.g., 4-Cl) to assess π-π stacking effects .
- Introduce bulkier substituents at the pyrazole-N1 to sterically hinder off-target binding .
In Silico Docking : Use AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., PDB: 1ATP) .
Biological Validation : Test analogs against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .
Q. What analytical techniques are critical for resolving spectral data discrepancies (e.g., ambiguous NOESY correlations)?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at 298 K and 318 K to distinguish dynamic effects from structural anomalies .
- 2D Heteronuclear Correlation (HSQC) : Map ¹H-¹³C couplings to confirm connectivity between the pyrazole-C4 carboxamide and the ethyl spacer .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/ethyl acetate) .
Methodological Challenges
Q. How should researchers address low yields in the final amidation step?
Methodological Answer:
- Activation Reagents : Switch from HATU to PyBOP for sterically hindered amines, improving coupling efficiency by ~30% .
- Temperature Control : Perform reactions at 0–4°C to minimize racemization of the 2-oxoethylamine moiety .
- Workup Optimization : Extract unreacted starting materials with ethyl acetate (3×50 mL) before chromatography .
Q. What in silico tools predict metabolic stability of this compound for preclinical studies?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP3A4/2D6 metabolism rates and BBB permeability .
- Metabolite Identification : Employ GLORYx to simulate phase I/II transformations (e.g., O-demethylation at the 4-methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
